Nonabromodiphenyl ether
Overview
Description
BDE No 206 is an environmental contaminant of concentration 50 μ g/mL in isooctane having low acute toxicity, belonging to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment.
Scientific Research Applications
Analytical and Toxicological Studies : Nonabromodiphenyl ethers (NonaBDEs) are used as standards in analytical, toxicological, stability studies, and for researching physical-chemical properties (Christiansson et al., 2006).
Neurobehavioral Research : Research has shown that neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, impairs spontaneous behavior and learning and memory functions in adult mice (Viberg et al., 2006).
Environmental Safety Studies : Studies on the reductive debromination of decabromodiphenyl ether under anaerobic conditions suggest that it can form this compound congeners, potentially enhancing environmental safety (Gerecke et al., 2005).
Chemical Persistence Research : The susceptibility of environmental pollutants, including this compound, to reductive conditions has been studied to determine their chemical persistence (Granelli et al., 2011).
Photolytic Debromination Studies : Research on the photolytic debromination of decabromodiphenyl ether (BDE 209) has shown the formation of lower brominated diphenyl ethers, including nona- to tetraBDEs, in various matrices (Söderstrom et al., 2004).
Endocrine and Reproductive Health Research : Decabromodiphenyl ether exposure has been linked to potential reproductive health hazards, such as changes in seminal vesicle weight in males and the activity of P450c17 in females, which can be related to this compound research (van der Ven et al., 2008).
Solar Degradation Research : Studies on the solar degradation of decabromodiphenyl ether (BDE209) are important in understanding the environmental fate of PBDEs, including this compound (Bezares-Cruz et al., 2004).
Textile Industry Emissions : Research focuses on reducing decabromodiphenyl ether emissions from the textile industry, which is relevant for this compound as well (Derden & Huybrechts, 2013).
Occupational Exposure Studies : this compound is studied in the context of occupational exposure to decabromodiphenyl ether in various industries (Thuresson et al., 2005).
Metabolic Research : Higher brominated diphenyl ethers can be metabolically transformed into hydroxylated diphenyl ethers (OH-PBDEs) in humans, which is significant for understanding the metabolism and effects of this compound (Yu et al., 2010).
Mechanism of Action
- Upon binding to AhR, NonaBDE activates downstream signaling pathways, leading to changes in gene expression and cellular responses .
- NonaBDE-induced AhR activation affects several pathways:
Target of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHBNRLQMLULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881107 | |
Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63387-28-0, 63936-56-1 | |
Record name | 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonabromodiphenyl ether (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentabromo(tetrabromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O56GK0P1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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